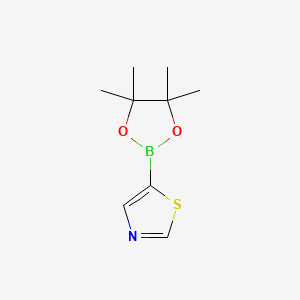

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-14-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYWLZYOVWNCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671314 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086111-09-2 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 5-bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole from 5-bromothiazole. The core of this transformation is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that is fundamental in medicinal chemistry and materials science for the formation of carbon-boron bonds. This versatile building block is a key intermediate in the construction of complex molecular architectures through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Reaction Principle

The synthesis involves the palladium-catalyzed coupling of 5-bromothiazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a base. The catalytic cycle, a hallmark of cross-coupling reactions, involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of 5-bromothiazole, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) species.

Quantitative Data Summary

The following table summarizes a representative set of reaction conditions for the Miyaura borylation of a bromothiazole derivative, which serves as a model for the synthesis of this compound. Optimization of these parameters is often necessary to achieve the highest yields for a specific substrate.

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-bromo-2,4'-bithiazole | Pd(OAc)₂ (5) | dppf (5) | KOAc (2.4) | 1,4-dioxane | 110 | 12 | 60 | [1] |

Note: This data is for a structurally related substrate and serves as a strong starting point for the optimization of the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established Miyaura borylation protocols for similar substrates.

Materials:

-

5-Bromothiazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous and degassed

-

Ethyl acetate (EtOAc) for extraction and chromatography

-

Hexanes for chromatography

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating plate

-

Condenser (if refluxing)

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere of argon or nitrogen, add 5-bromothiazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium(II) acetate (0.03-0.05 equiv), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03-0.05 equiv), and anhydrous potassium acetate (2.0-3.0 equiv).

-

Solvent Addition: Add anhydrous and degassed 1,4-dioxane to the reaction vessel via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: The reaction mixture is then heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate and water.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A solvent gradient of ethyl acetate in hexanes is typically effective for isolating the pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the Miyaura borylation of 5-bromothiazole.

Caption: Catalytic cycle of the Miyaura borylation.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Preparation of Thiazole-5-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing thiazole-5-boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. This document details the most common and effective methodologies, including Miyaura borylation and direct C-H borylation, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Introduction

Thiazole-5-boronic acid pinacol ester, with the chemical formula C₉H₁₄BNO₂S, is a heterocyclic organic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility lies in its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[2][3] The thiazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] This guide focuses on the two predominant methods for the synthesis of this important reagent: the palladium-catalyzed Miyaura borylation of a 5-halothiazole and the more recent iridium- or palladium-catalyzed direct C-H borylation of the thiazole ring.

Synthetic Methodologies

Two principal strategies have emerged for the efficient synthesis of thiazole-5-boronic acid pinacol ester: the cross-coupling of a pre-functionalized thiazole (Miyaura Borylation) and the direct functionalization of the thiazole C-H bond.

Miyaura Borylation of 5-Halothiazoles

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] This method offers high functional group tolerance and generally proceeds with good to excellent yields.[5]

Reaction Scheme:

This protocol is a representative procedure adapted from general methods for the Miyaura borylation of heteroaryl halides.[5][6]

Materials:

-

5-Bromothiazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromothiazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add PdCl₂(dppf) (0.03 eq) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to a concentration of approximately 0.2 M with respect to the 5-bromothiazole.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure thiazole-5-boronic acid pinacol ester.[7][8]

| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-bromo-2,4'-bithiazole | Pd(OAc)₂/dppf | KOAc | 1,4-Dioxane | 110 | 4-12 | Not specified for borylation step | [5] |

| Aryl Halides (general) | PdCl₂(dppf) | KOAc | DMSO | 80 | 1-6 | 60-98 | [9] |

The catalytic cycle of the Miyaura borylation is generally accepted to proceed through a series of steps involving the palladium catalyst.

Diagram: Miyaura Borylation Catalytic Cycle

References

- 1. Thiazole-5-Boronic Acid Pinacol Ester (1086111-09-2) at Nordmann - nordmann.global [nordmann.global]

- 2. Buy 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [smolecule.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Starting Materials for 5-Halothiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 5-halothiazole moiety is a critical pharmacophore found in a multitude of biologically active compounds and is a versatile synthetic intermediate in medicinal chemistry and materials science. The strategic introduction of a halogen atom at the C5 position of the thiazole ring provides a valuable handle for further functionalization through various cross-coupling reactions. This technical guide offers a comprehensive overview of the primary synthetic routes to 5-halothiazoles, with a focus on the key starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of 5-halothiazoles can be broadly categorized into four main strategies, each employing distinct starting materials and reaction conditions:

-

Diazotization of Aminothiazoles: This classical approach involves the conversion of a 5-aminothiazole precursor to a diazonium salt, which is subsequently displaced by a halide.

-

Synthesis from Halogenated Acyclic Precursors: This method constructs the thiazole ring from acyclic starting materials that already contain the desired halogen atom or a precursor group.

-

Modification of Pre-existing Halogenated Thiazoles: This strategy involves the chemical transformation of readily available poly-halogenated thiazoles to the desired 5-halothiazole.

-

Direct Regioselective Halogenation: Modern synthetic methods allow for the direct and selective introduction of a halogen atom at the C5 position of the thiazole ring.

Diazotization of Aminothiazoles

While the direct Sandmeyer reaction on 5-aminothiazole to introduce a halogen at the C5 position is not the most commonly reported method, a related and highly effective strategy involves the deamination of a 2-amino-5-halothiazole. This approach is particularly useful for the synthesis of 5-bromothiazoles.

Starting Materials and Reagents

| Starting Material | Reagents | Product | Reference |

| 2-Amino-5-bromothiazole | Phosphoric acid, Nitric acid, Sodium nitrite, Hypophosphorous acid | 5-Bromothiazole | [1] |

Experimental Protocol: Synthesis of 5-Bromothiazole from 2-Amino-5-bromothiazole[1]

-

A solution of 2-amino-5-bromothiazole (12.58 g, 70 mmol) is prepared in a mixture of phosphoric acid (106 ml of an 86% solution in water) and concentrated nitric acid (19.2 ml), and cooled to -5 °C.

-

A solution of sodium nitrite (7.59 g, 110 mmol) in water (26 ml) is added over 45 minutes, maintaining the temperature at -5 °C.

-

The mixture is stirred at -5 °C for an additional 15 minutes after the addition is complete.

-

Hypophosphorous acid (38.8 ml) is then added dropwise over 30 minutes, keeping the temperature below 0 °C.

-

The reaction mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.

-

The mixture is poured into a solution of NaOH (85 g) in water (400 ml).

-

The pH is adjusted to neutral with a 5N NaOH solution.

-

The product is extracted with CH₂Cl₂ (3 x 200 ml).

-

The combined organic layers are washed with saturated NaCl, dried over Na₂SO₄, filtered, and evaporated.

-

The residue is purified by MPLC on silica gel (eluting with a gradient of 100% hexanes to 10% EtOAc in hexanes) to yield 5-bromothiazole.

Logical Relationship Diagram

Caption: Diazotization and deamination of 2-amino-5-bromothiazole.

Synthesis from Halogenated Acyclic Precursors

This versatile approach builds the 5-halothiazole ring from acyclic starting materials that already contain the necessary halogen atom. A prominent example is the synthesis of 2-chloro-5-chloromethylthiazole, a key intermediate for insecticides, from 1,3-dichloropropene or 2-halogenoallyl isothiocyanates.

Starting Materials and Reagents

| Starting Material | Reagents | Product | Reference(s) |

| 1,3-Dichloropropene | Sodium thiocyanate, Chlorine | 2-Chloro-5-chloromethylthiazole | [2] |

| 2-Halogenoallyl isothiocyanate | Chlorinating agent (e.g., Chlorine, Sulfuryl chloride) | 2-Chloro-5-chloromethylthiazole | [3][4] |

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole from 1,3-Dichloropropene[2]

-

1,3-Dichloropropene is reacted with sodium thiocyanate to produce 3-chloro-2-propenylthiocyanate.

-

The resulting thiocyanate undergoes thermal[3][3]-sigmatropic rearrangement upon heating to yield 3-chloro-1-propenylisothiocyanate.

-

This mixture of cis and trans isomers of the isothiocyanate is then chlorinated to give 2-chloro-5-chloromethylthiazole.

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole from 2-Chloroallyl isothiocyanate[3][4]

-

2-Chloroallyl isothiocyanate (4.0 mol) is dissolved in acetonitrile (860 g).

-

Chlorine (5.5 mol) is introduced at 10-15 °C.

-

The mixture is stirred at 20-25 °C for 2 hours.

-

The mixture is cooled to -10 °C and stirred for one hour.

-

The resulting crystals of 2-chloro-5-chloromethylthiazole hydrochloride are collected by filtration and washed with cold acetonitrile.

-

The crystals are treated with water at 30-40 °C to liberate the free base, which separates as a lower liquid phase.

-

The organic phase is washed with water and dried under reduced pressure to yield 2-chloro-5-chloromethylthiazole (94% purity, 71% yield).

Experimental Workflow Diagram

Caption: Synthesis of 2-chloro-5-chloromethylthiazole from acyclic precursors.

Modification of Pre-existing Halogenated Thiazoles

This approach leverages readily available polyhalogenated thiazoles, such as 2,5-dibromothiazole, and selectively removes one of the halogen atoms to yield the desired 5-halothiazole.

Starting Materials and Reagents

| Starting Material | Reagents | Product | Reference |

| 2,5-Dibromothiazole | Sodium ethoxide, Spongy nickel | 5-Bromothiazole | [1] |

Experimental Protocol: Synthesis of 5-Bromothiazole from 2,5-Dibromothiazole[1]

While a detailed, step-by-step protocol with quantitative data is not fully elaborated in the provided search results, the general strategy involves:

-

Treatment of 2,5-dibromothiazole with sodium ethoxide.

-

Subsequent hydrogenation over spongy nickel to reductively remove the bromine atom at the C2 position.

Reaction Pathway Diagram

Caption: Synthesis of 5-bromothiazole from 2,5-dibromothiazole.

Direct Regioselective Halogenation

Direct C-H halogenation of the thiazole ring at the C5 position represents a more atom-economical and modern approach. This strategy avoids the need for pre-functionalized starting materials.

Starting Materials and Reagents

While specific protocols for direct C5 halogenation were not extensively detailed in the initial search, the literature suggests that direct C-H arylation of thiazoles can be achieved with high C5 selectivity using palladium catalysts.[5] Bromination of substituted thiazoles has also been shown to occur at the C5 position. For instance, 2-methylthiazole can be brominated to likely yield 2-methyl-5-bromothiazole.[6]

Further research is ongoing to develop more general and efficient direct C5 halogenation methods for a wider range of thiazole substrates.

Conceptual Workflow Diagram

Caption: Conceptual workflow for direct C5 halogenation of thiazoles.

This guide provides a foundational understanding of the key starting materials and synthetic strategies for accessing 5-halothiazoles. The choice of a particular route will depend on the availability of starting materials, the desired scale of the reaction, and the specific halogen to be introduced. For detailed, quantitative comparisons and further exploration of reaction scope and limitations, consulting the primary literature cited is highly recommended.

References

- 1. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole - Google Patents [patents.google.com]

- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 5. scilit.com [scilit.com]

- 6. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to 5-(thiazol-5-yl)boronic acid pinacol ester

Introduction: 5-(Thiazol-5-yl)boronic acid pinacol ester, identified by CAS Number 1086111-09-2, is a heterocyclic organic compound. It serves as a crucial building block and intermediate in organic synthesis, particularly in medicinal chemistry.[1][2] Its primary utility lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[3][4] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store compared to the free boronic acid, though it remains sensitive to hydrolysis.[5][6] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The compound is a solid at room temperature and is classified as an acute oral toxicant. While specific, experimentally determined data such as melting point and detailed spectral analyses are not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Data

The fundamental identifiers and properties of 5-(thiazol-5-yl)boronic acid pinacol ester are summarized below.

| Property | Value | Reference |

| CAS Number | 1086111-09-2 | [7] |

| Molecular Formula | C₉H₁₄BNO₂S | [7] |

| Molecular Weight | 211.09 g/mol | [7] |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | [7] |

| Appearance | Solid | |

| InChI Key | ODYWLZYOVWNCGN-UHFFFAOYSA-N | [7] |

| SMILES | CC1(C)OB(OC1(C)C)C2=CN=CS2 |

Expected Spectroscopic Data

No specific spectra for this compound are available in the searched literature. However, the expected NMR signals can be inferred from its chemical structure and typical values for similar compounds.[8]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.9 - 9.1 | Singlet (s) | Thiazole C2-H |

| ~8.2 - 8.4 | Singlet (s) | Thiazole C4-H | |

| ~1.3 - 1.4 | Singlet (s) | Pinacol methyl protons (12H) | |

| ¹³C NMR | ~155 - 160 | - | Thiazole C2 |

| ~150 - 155 | - | Thiazole C4 | |

| ~84 - 85 | - | Pinacol quaternary carbons (C-O) | |

| ~24 - 25 | - | Pinacol methyl carbons | |

| ¹¹B NMR | ~30 - 35 | - | Typical for pinacol boronate esters[8] |

Synthesis and Experimental Protocols

The most common route for synthesizing aryl- and heteroarylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of a corresponding halide with bis(pinacolato)diboron (B₂pin₂).

Synthesis of 5-(thiazol-5-yl)boronic acid pinacol ester

This protocol is a representative method based on established procedures for Miyaura borylation.[1][9][10]

Reaction Scheme:

5-bromothiazole + Bis(pinacolato)diboron ---(Pd Catalyst, Base)--> 5-(thiazol-5-yl)boronic acid pinacol ester

Materials:

-

5-bromothiazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried flask, add 5-bromothiazole (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

-

Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv. or 3 mol%).

-

Add anhydrous dioxane (or DMSO) via cannula to the flask.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[10]

Reactivity and Applications

The primary application of 5-(thiazol-5-yl)boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds between sp²-hybridized carbon atoms.[4][11]

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for coupling the title compound with an aryl halide.

Materials:

-

Aryl halide (e.g., 4-iodoanisole) (1.0 equiv.)

-

5-(thiazol-5-yl)boronic acid pinacol ester (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., Dioxane, Toluene, or DME)

Procedure:

-

In a reaction flask, combine the aryl halide (1.0 equiv.), 5-(thiazol-5-yl)boronic acid pinacol ester (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Seal the flask and place it under an inert atmosphere (Nitrogen or Argon).

-

Add the organic solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv.).

-

Heat the mixture with vigorous stirring to 80-100 °C for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude product via column chromatography or recrystallization to obtain the desired biaryl compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Stability

Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding free boronic acids.[5] The pinacol group provides steric protection and reduces polarity. However, they are susceptible to hydrolysis, especially under acidic or basic aqueous conditions, which can convert them back to the boronic acid.[6] Therefore, they should be handled in a dry environment and stored away from moisture.

Safety and Handling

Hazard Information:

-

GHS Pictogram: GHS06 (Skull and crossbones)[12]

-

Signal Word: Danger[12]

-

Hazard Statement: H301 (Toxic if swallowed)[12]

-

Precautionary Statement: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Some suppliers recommend refrigerated storage (2-8°C).[13]

-

Keep away from moisture and strong oxidizing agents.

Researchers should always consult the latest Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.

References

- 1. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]

- 2. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole-5-boronic acid pinacol ester 1086111-09-2 [sigmaaldrich.com]

- 13. 5-Thiazole boronic acid MIDA ester | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic and Procedural Deep Dive into Thiazole-5-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for thiazole-5-boronic acid pinacol ester, a vital reagent in medicinal chemistry and organic synthesis. This document is intended to be a core resource, presenting detailed spectral data, experimental protocols, and a visual representation of the analytical workflow for researchers and professionals in drug development.

¹H and ¹³C NMR Spectroscopic Data

The structural elucidation of thiazole-5-boronic acid pinacol ester relies heavily on NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Data for Thiazole-5-boronic acid pinacol ester

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.93 | s | H-2 (Thiazole) |

| 8.41 | s | H-4 (Thiazole) |

| 1.35 | s | -C(CH₃)₂ x 2 |

Table 2: ¹³C NMR Data for Thiazole-5-boronic acid pinacol ester

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | C-2 (Thiazole) |

| 154.8 | C-4 (Thiazole) |

| 125.0 (approx.) | C-5 (Thiazole) |

| 84.7 | -C(CH₃)₂ x 2 |

| 24.8 | -C(CH₃)₂ x 2 |

Note: The carbon (C-5) directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.

Experimental Protocols

The acquisition of high-quality NMR data is contingent on meticulous experimental procedures. Below is a representative protocol for the characterization of thiazole-5-boronic acid pinacol ester.

General NMR Analysis Protocol

Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument, is typically employed for routine analysis.

Sample Preparation:

-

Approximately 5-10 mg of the thiazole-5-boronic acid pinacol ester sample is accurately weighed.

-

The sample is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often employed.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum.

Experimental Workflow Visualization

The logical flow of the NMR analysis process can be visualized as follows:

Caption: General workflow for NMR analysis.

This guide serves as a foundational resource for the spectroscopic characterization of thiazole-5-boronic acid pinacol ester. For more specific applications and advanced analytical techniques, further consultation of specialized literature is recommended.

Solubility Profile of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, a key building block in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a qualitative solubility assessment based on analogous structures, alongside a detailed experimental protocol for determining its precise solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental workflows.

Introduction

This compound is a versatile synthetic intermediate frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its utility in the synthesis of complex organic molecules necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents. Proper solvent selection is critical for reaction efficiency, purification, and formulation.

Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents. However, based on the general solubility characteristics of boronic acid pinacol esters, a qualitative solubility profile can be inferred.

Pinacol esters of boronic acids are generally known to exhibit good solubility in a range of common organic solvents.[1] A study on phenylboronic acid pinacol ester, a structural analog, revealed high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbon solvents.[1] Based on these observations, the expected qualitative solubility of this compound is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low |

| Alcohols | Methanol, Ethanol | Moderate |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High |

Note: This table presents an estimation based on the solubility of analogous compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[2][3][4][5]

Materials

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its analytical signal on the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.

Conclusion

While quantitative solubility data for this compound is not currently documented in the public domain, this guide provides researchers with a strong foundational understanding of its expected solubility characteristics. The provided experimental protocol offers a clear and robust method for obtaining precise quantitative data, enabling informed solvent selection for synthesis, purification, and formulation in drug discovery and materials science applications.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Thiazole Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Thiazole boronic esters are pivotal intermediates in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors. Their utility stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient construction of complex molecular architectures containing the thiazole scaffold. This guide provides a comprehensive overview of the primary synthetic routes to thiazole boronic esters, focusing on the underlying reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate their application in research and development.

Palladium-Catalyzed Borylation of Halothiazoles (Miyaura Borylation)

The most prevalent method for the synthesis of thiazole boronic esters is the palladium-catalyzed cross-coupling of a halothiazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This reaction, a variation of the Miyaura borylation, offers a reliable route to both 4- and 5-substituted thiazole boronic esters.

The catalytic cycle for the Miyaura borylation of a halothiazole is illustrated below. It commences with the oxidative addition of the halothiazole to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the thiazole boronic ester and regenerate the active Pd(0) catalyst.

Figure 1: Catalytic cycle for the Miyaura borylation of halothiazoles.

A critical aspect of this mechanism is the role of the base, which is believed to activate the diboron reagent, facilitating the transmetalation step. The nature of the thiazole ring, with its electron-rich sulfur atom and electron-withdrawing nitrogen atom, can influence the rate of oxidative addition. The potential for the thiazole's nitrogen or sulfur atoms to coordinate with the palladium center can also impact catalyst activity, sometimes necessitating the use of specific ligands to mitigate catalyst inhibition.

The following table summarizes representative quantitative data for the synthesis of thiazole boronic esters via Miyaura borylation.

| Entry | Thiazole Substrate | Borylating Agent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-2-isopropylthiazole | B₂pin₂ | Pd(OAc)₂ (5) | dppf (5) | KOAc | 1,4-Dioxane | 110 | 16 | 92 | [1] |

| 2 | 4-Bromo-2-phenylthiazole | B₂pin₂ | Pd(OAc)₂ (5) | dppf (5) | KOAc | 1,4-Dioxane | 110 | 16 | 83 | [1] |

| 3 | 2-Methyl-5-bromothiazole | B₂pin₂ | PdCl₂(dppf) (5) | - | KOAc | 1,4-Dioxane | 80 | 12 | 85 | [2] |

| 4 | 4-Bromo-2-ketothiazole deriv. | B₂pin₂ | Pd(OAc)₂ (5) | Cy-JohnPhos (10) | KOAc | 1,4-Dioxane | 110 | 16 | 75 | [2] |

| 5 | 4-Bromo-2,4'-bithiazole | B₂pin₂ | Pd(OAc)₂ (5) | dppf (5) | KOAc | 1,4-Dioxane | 110 | 16 | 88 | [1] |

The following protocol is adapted from the supplementary information provided by Lassalas et al.[1].

-

Materials: 4-Bromo-2-isopropylthiazole, bis(pinacolato)diboron (B₂pin₂), palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), potassium acetate (KOAc), and anhydrous 1,4-dioxane.

-

Procedure:

-

To a sealed tube, add 4-bromo-2-isopropylthiazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (2.4 equiv), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).

-

Evacuate and backfill the tube with nitrogen gas three times.

-

Add degassed anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title compound.

-

Figure 2: Experimental workflow for palladium-catalyzed borylation.

Iridium-Catalyzed C-H Borylation of Thiazoles

An increasingly important alternative for the synthesis of thiazole boronic esters is the direct C-H borylation of the thiazole ring, catalyzed by iridium complexes. This method is highly attractive due to its atom economy, as it avoids the pre-functionalization of the thiazole with a halide.

The iridium-catalyzed C-H borylation typically proceeds through an Ir(III)/Ir(V) catalytic cycle. The active catalyst, an iridium(III) tris(boryl) complex, undergoes oxidative addition of a C-H bond of the thiazole to form an iridium(V) intermediate. Reductive elimination then furnishes the thiazole boronic ester and an iridium(III) hydride species, which is subsequently regenerated to the active catalyst.

Figure 3: Catalytic cycle for the iridium-catalyzed C-H borylation of thiazoles.

The regioselectivity of C-H borylation on the thiazole ring is a key consideration. DFT studies on five-membered heterocycles suggest that the regioselectivity is primarily controlled by the interaction energies between the iridium catalyst and the carbon atom undergoing C-H activation[1][2]. For thiazoles, borylation tends to occur at positions electronically and sterically accessible, often distal to the nitrogen atom[3]. The specific ligand employed on the iridium center plays a crucial role in modulating both the reactivity and selectivity of the transformation.

While extensive data specifically for a wide range of thiazoles is less consolidated, the following table provides representative examples for related heteroarenes, which are instructive for thiazole substrates.

| Entry | Heteroarene Substrate | Borylating Agent | Catalyst Precursor (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophene | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 8 | 99 | [3] |

| 2 | Furan | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 8 | 98 | [3] |

| 3 | Pyrrole (N-Boc) | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | dtbpy (3) | Cyclohexane | 80 | 8 | 95 | [3] |

| 4 | Benzothiazole | B₂pin₂ | [Ir(cod)OMe]₂ (1.5) | tmphen (3) | Heptane | 100 | 16 | 70 | [3] |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline

The following is a general protocol adapted from the work of Hartwig and others on the C-H borylation of heteroarenes[3].

-

Materials: Thiazole derivative, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene), and a suitable ligand (e.g., dtbpy or tmphen), and an anhydrous, non-coordinating solvent (e.g., cyclohexane or heptane).

-

Procedure:

-

In a glovebox, add the iridium precursor (1.5 mol%), the ligand (3 mol%), and the borylating agent (1.2-1.5 equiv) to a reaction vessel.

-

Add the anhydrous solvent, followed by the thiazole substrate (1.0 equiv).

-

Seal the vessel and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction by GC-MS or NMR spectroscopy.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can often be used directly or purified by crystallization or column chromatography.

-

Figure 4: Experimental workflow for iridium-catalyzed C-H borylation.

Conclusion

The formation of thiazole boronic esters is a well-established yet evolving field, with palladium-catalyzed Miyaura borylation of halothiazoles and iridium-catalyzed direct C-H borylation being the cornerstone methodologies. The choice of method depends on factors such as the availability of starting materials, desired regioselectivity, and functional group tolerance. Understanding the underlying catalytic cycles and having access to detailed, reproducible experimental protocols are crucial for the successful application of these powerful transformations in the synthesis of novel therapeutic agents and advanced materials. Further research into the specific mechanistic nuances of these reactions with thiazole substrates will undoubtedly lead to the development of even more efficient and selective catalytic systems.

References

- 1. Distortion/Interaction analysis reveals the origins of selectivities in iridium-catalyzed C-H borylation of substituted arenes and 5-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a key building block for the synthesis of 5-arylthiazoles. The 5-arylthiazole motif is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The commercial availability and stability of the thiazole boronic acid pinacol ester make it an invaluable reagent in medicinal chemistry and drug discovery for the generation of novel compound libraries.

This document provides detailed experimental protocols for both conventional and microwave-assisted Suzuki-Miyaura coupling reactions, along with a compilation of reaction data to guide researchers in optimizing their synthetic strategies.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an organic halide or triflate (e.g., aryl, heteroaryl, or vinyl halides). The reaction is typically carried out in the presence of a base and a palladium catalyst with a suitable ligand. The catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the results of Suzuki-Miyaura coupling reactions between this compound and various aryl/heteroaryl halides under different reaction conditions.

Table 1: Conventional Heating Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 80 |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |

| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 90 | 10 | 78 |

| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 110 | 24 | 65 |

| 6 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | 72 |

Table 2: Microwave-Assisted Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 130 | 15 | 92 |

| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF/H₂O | 150 | 10 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 140 | 12 | 95 |

| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Acetonitrile/H₂O | 120 | 20 | 85 |

| 5 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 150 | 30 | 75 |

| 6 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Water with TBAB | 100 | 10 | 90[1] |

Experimental Protocols

General Protocol for Conventional Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl/heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., round-bottom flask with condenser or sealed tube)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent (and water, if applicable) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-arylthiazole.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

-

Same as for the conventional protocol.

-

Microwave synthesis vial with a stir bar.

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine the aryl/heteroaryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).

-

Solvent Addition: Add the appropriate solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature for the designated time.

-

Work-up and Purification: After cooling to room temperature, the work-up and purification steps are identical to the conventional protocol.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-(Thiazol-5-yl)boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 5-(thiazol-5-yl)boronic acid pinacol ester with a variety of aryl and heteroaryl halides. This protocol is essential for the synthesis of 5-arylthiazole derivatives, which are significant structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 5-(Thiazol-5-yl)boronic acid pinacol ester is a key building block for introducing a thiazole moiety into complex molecules. However, the cross-coupling of heteroaryl boronic esters, particularly those containing sulfur and nitrogen, can present challenges such as catalyst inhibition and competing side reactions.[3] This document outlines optimized conditions and protocols to facilitate the successful synthesis of 5-arylthiazoles.

Data Presentation: Reaction Scope and Yields

The following tables summarize the results of palladium-catalyzed cross-coupling reactions between 5-(thiazol-5-yl)boronic acid pinacol ester and various aryl bromides. The data highlights the effects of different palladium catalysts, ligands, and bases on the reaction yield.

Table 1: Cross-Coupling with Electron-Rich and Electron-Poor Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | 75 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 |

| 5 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |

Table 2: Cross-Coupling with Heteroaryl Bromides

| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 72 |

| 2 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 79 |

| 3 | 5-Bromo-2-methylpyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | 68 |

| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 81 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed protocol for a representative reaction is provided below.

Materials:

-

5-(Thiazol-5-yl)boronic acid pinacol ester

-

Aryl or heteroaryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

-

Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos, DavePhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME)

-

Degassed water

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To a Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 5-(thiazol-5-yl)boronic acid pinacol ester (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), the palladium catalyst (as specified in Tables 1 & 2), the phosphine ligand (if required), and the base (2.0-3.0 equivalents).

-

Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

-

Seal the vessel and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the synthesis of 5-arylthiazoles.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Logical Relationship of Reaction Components

This diagram illustrates the relationship between the key components in the Suzuki-Miyaura reaction.

Caption: Interrelationship of components in the Suzuki-Miyaura reaction.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a key building block in the synthesis of novel therapeutic agents. This versatile reagent is instrumental in the development of compounds with significant anticancer and antimicrobial properties.

Introduction

This compound is a heterocyclic compound containing a thiazole ring functionalized with a boronic acid pinacol ester. This structure makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecules. The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and is known to interact with various biological targets. The incorporation of this scaffold into novel molecular frameworks has led to the discovery of potent inhibitors of key cellular pathways implicated in cancer and microbial infections.

Applications in Drug Discovery

Anticancer Activity

Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis by targeting critical signaling pathways.

One of the primary mechanisms of action for these thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Thiazole-containing compounds have been successfully developed as kinase inhibitors, with some achieving clinical use, such as Dasatinib.

A key target for thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and regression.

The PI3K/AKT/mTOR pathway, another critical signaling cascade that is often hyperactivated in cancer, has also been identified as a target for thiazole derivatives. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.[1]

Antimicrobial Activity

The thiazole scaffold is a common feature in a variety of antimicrobial agents. Compounds derived from this compound have shown promising activity against a range of bacterial and fungal pathogens.

The proposed mechanisms for their antibacterial action include the inhibition of essential bacterial enzymes such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are involved in DNA replication and fatty acid synthesis, respectively. For their antifungal activity, a likely mechanism is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Data

The following tables summarize the in vitro biological activity of representative thiazole derivatives synthesized using this compound as a starting material.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.40 ± 0.51 |

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

| Compound ID | Kinase Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |

| 18 | PI3K/AKT/mTOR pathway inhibitor | 0.50 - 4.75 | BEZ235 | Not specified |

| 25 | CDK9 | 0.64 - 2.01 | Not specified | Not specified |

| 27 | CDK2 | Not specified | Not specified | Not specified |

Table 3: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| 35 | Escherichia coli | 1.56 - 6.25 |

| 43a | Staphylococcus aureus | 16.1 |

| 43a | Escherichia coli | 16.1 |

| 9 | Candida albicans | 0.06 - 0.23 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. Conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene/water, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

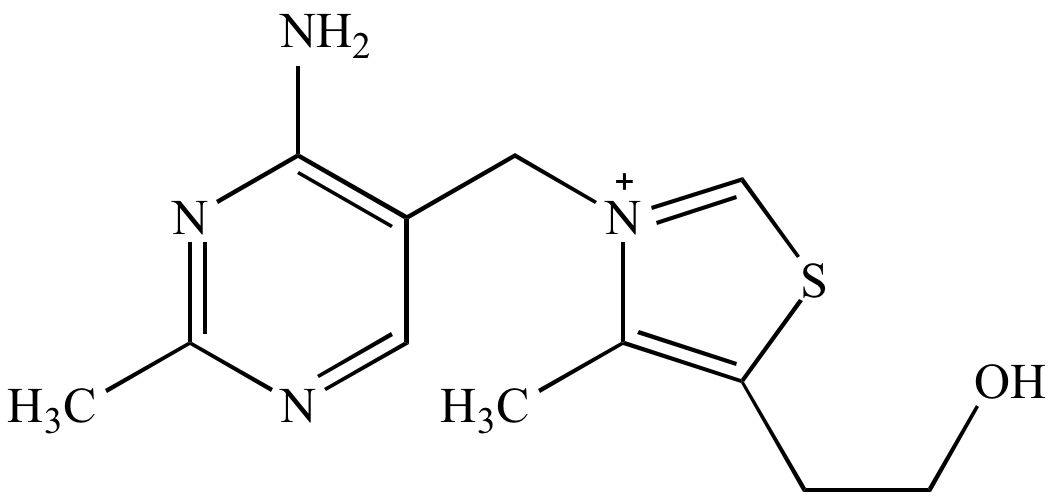

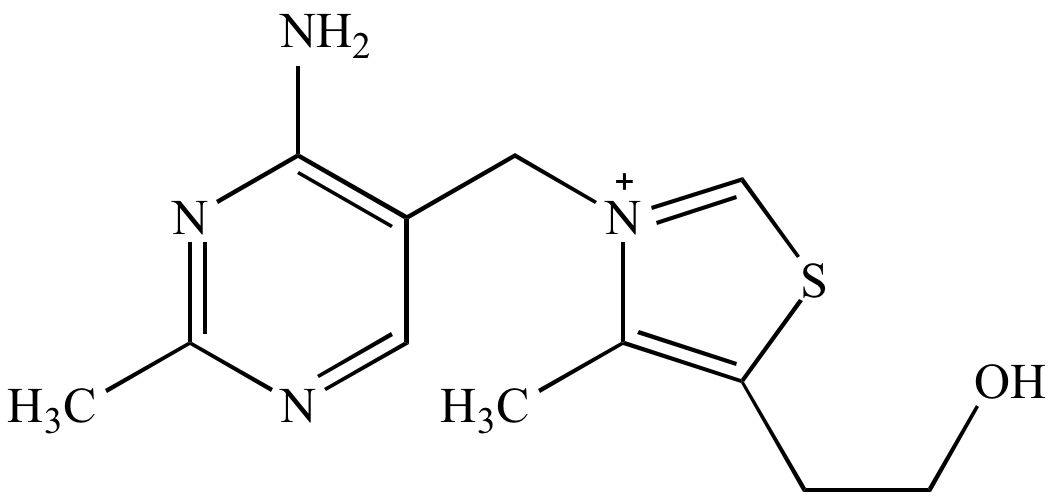

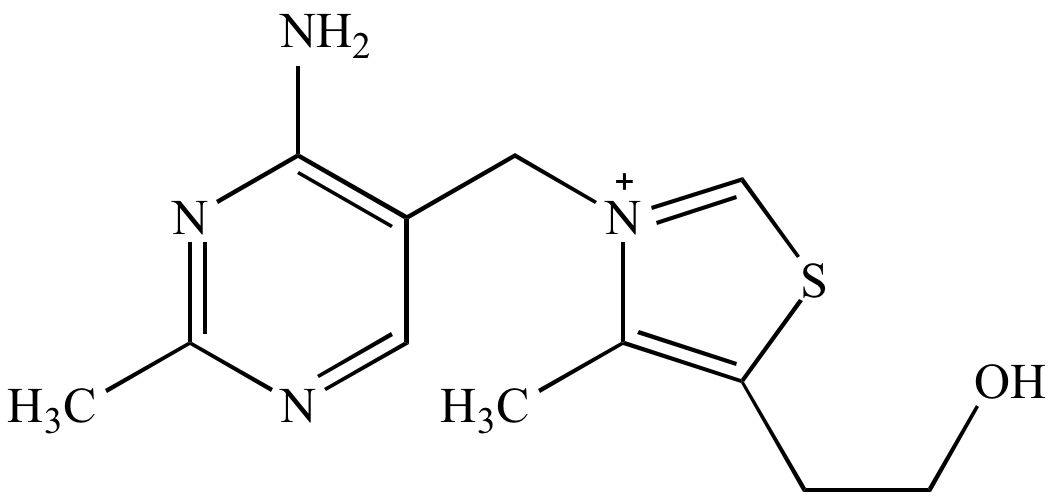

Application Notes: Synthesis of Bioactive 5-Arylthiazoles as Kinase Inhibitors using Thiazole-5-boronic Acid Pinacol Ester

Introduction

The 5-arylthiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1][2] Notably, this scaffold is a key component in a variety of kinase inhibitors, which are crucial in the treatment of diseases such as cancer.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these C-C bond-linked structures, offering high yields and broad functional group tolerance.[5] This application note details the use of thiazole-5-boronic acid pinacol ester as a key reagent in the Suzuki-Miyaura coupling for the efficient synthesis of 5-arylthiazole derivatives with potent kinase inhibitory activity.

Therapeutic Relevance and Mechanism of Action

The synthesized 5-arylthiazole derivatives have shown significant potential as inhibitors of various protein kinases. For instance, compounds bearing this scaffold have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion.[6] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers. By inhibiting c-Met, these bioactive molecules can block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the suppression of tumor growth and metastasis.[6] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby interrupting the signal transduction.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of representative 5-arylthiazole-based kinase inhibitors synthesized via Suzuki-Miyaura coupling.

| Compound ID | Target Kinase | IC50 (nM)[6] | Cell Line | GI50 (µM)[6] |

| 51am | c-Met | 1.2 | MKN-45 | 0.03 |

| HT-29 | 0.12 | |||

| A549 | 0.25 | |||

| MDA-MB-231 | 0.31 | |||

| Foretinib | c-Met | 3.4 | MKN-45 | 0.05 |

| (Reference) | HT-29 | 0.18 | ||

| A549 | 0.33 | |||

| MDA-MB-231 | 0.45 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of Thiazole-5-boronic acid pinacol ester with Aryl Halides

This protocol is adapted from a similar Suzuki-Miyaura coupling for the synthesis of c-Met kinase inhibitors.[6]

Materials:

-

Thiazole-5-boronic acid pinacol ester (1.2 equiv)

-

Aryl halide (e.g., 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester) (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.1 equiv)

-

Xantphos (0.2 equiv)

-

N-Methylmorpholine (NMM) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry reaction flask, add the aryl halide (1.0 equiv), thiazole-5-boronic acid pinacol ester (1.2 equiv), palladium(II) acetate (0.1 equiv), and Xantphos (0.2 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Add N-methylmorpholine (3.0 equiv) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole derivative.

Synthesis of a Bioactive Thiazole Carboxamide Derivative (Illustrative)

This protocol illustrates the subsequent conversion of the coupled product to a bioactive carboxamide, a common pharmacophore in kinase inhibitors.[6]

Step 1: Hydrolysis of the Ester

-

Dissolve the purified 5-arylthiazole ethyl ester in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1 M HCl to pH 3-4.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF), add HATU (1.2 equiv) and diisopropylethylamine (DIPEA) (3.0 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired aniline (1.1 equiv) and continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the final bioactive thiazole carboxamide.

Visualizations

Caption: Synthetic workflow for bioactive 5-arylthiazoles.

Caption: c-Met signaling pathway inhibition.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Thiazole-5-Boronic Acid Pinacol Ester (1086111-09-2) at Nordmann - nordmann.global [nordmann.global]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in Organic Light-Emitting Diodes (OLEDs)

Application Note APN-OLED-001

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of OLEDs is intrinsically linked to the molecular design of the organic materials used within their emissive and charge-transport layers. Heterocyclic compounds, particularly those containing thiazole moieties, have garnered considerable interest due to their unique electronic and photophysical properties.

This document outlines the potential application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole as a key building block in the synthesis of novel materials for high-performance OLEDs. This thiazole-based boronic ester serves as a versatile precursor for creating extended π-conjugated systems via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] The incorporation of a thiazole unit can enhance charge transport and introduce desirable electroluminescent characteristics.

While direct reports on the use of this compound in OLEDs are not prevalent, this application note presents a hypothetical synthetic route to a novel thiazole-based emissive material and details the subsequent fabrication and characterization of a prototype OLED device. The protocols and expected performance data are based on established methodologies and the performance of analogous heterocyclic compounds in OLEDs.[4][5][6]

Hypothetical Material Synthesis and Characterization

1. Synthesis of a Novel Thiazole-Based Emissive Material

A hypothetical blue-emitting material, hereafter referred to as Thiazole-Carbazole Blue (TCB-1) , can be synthesized using this compound and a suitable carbazole derivative via a Suzuki-Miyaura cross-coupling reaction. Carbazole moieties are well-known for their excellent hole-transporting properties and high thermal stability.[5][6]

Reaction Scheme:

Experimental Protocol: Synthesis of TCB-1

-

Reactants:

-

This compound (1.0 eq)

-

9-(4-bromophenyl)-9H-carbazole (1.0 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Toluene/H₂O (4:1 mixture)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 9-(4-bromophenyl)-9H-carbazole, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene/H₂O solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.

-

After cooling to room temperature, extract the product with dichloromethane (DCM) and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, TCB-1.

-

2. Characterization of TCB-1

The synthesized TCB-1 would be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

UV-Vis Spectroscopy and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission properties in solution and as a thin film.

-

Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability.

OLED Device Fabrication and Performance

1. Device Structure

A multi-layer OLED device can be fabricated using TCB-1 as the emissive layer (EML). A typical device architecture is as follows:[5][6][7]

ITO / PEDOT:PSS / NPB / TCB-1 / TPBi / LiF / Al

-